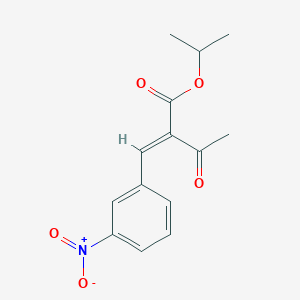

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-9(2)20-14(17)13(10(3)16)8-11-5-4-6-12(7-11)15(18)19/h4-9H,1-3H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZOTXZFYCRWQK-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39562-25-9 | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-3-oxo-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.

An In-depth Technical Guide:

Synthesis and Characterization of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the pharmaceutical industry. The synthesis is achieved via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This document details the underlying reaction mechanism, provides a field-proven experimental protocol for its synthesis and purification, and outlines a full suite of analytical techniques for its structural confirmation and purity assessment. This guide is intended for researchers, chemists, and professionals in drug development and organic synthesis.

Introduction and Significance

This compound (CAS No: 39562-25-9) is a vital organic intermediate, most notably utilized in the synthesis of dihydropyridine-class calcium channel blockers such as Azelnidipine and Nimodipine.[1] These Active Pharmaceutical Ingredients (APIs) are crucial for treating hypertension and cerebrovascular disorders.[1] The molecular structure of the target compound, featuring an α,β-unsaturated ketone system, makes it a versatile precursor for further chemical transformations.

The synthesis of this compound is a prime example of the Knoevenagel condensation . This reaction involves the nucleophilic addition of a compound with an active methylene group (in this case, isopropyl acetoacetate) to a carbonyl group of an aldehyde or ketone (3-nitrobenzaldehyde), followed by a dehydration reaction.[2] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[3][4] Understanding and optimizing this synthesis is critical for the efficient and high-purity production of its subsequent APIs.

Synthesis via Knoevenagel Condensation

The core of the synthesis is the base-catalyzed condensation between 3-nitrobenzaldehyde and isopropyl acetoacetate.

Reaction Scheme: 3-nitrobenzaldehyde + Isopropyl acetoacetate → this compound + Water

The Reaction Mechanism: A Stepwise Analysis

The Knoevenagel condensation, when catalyzed by a secondary amine like piperidine, proceeds through a well-established mechanism involving iminium and enolate intermediates.[5][6] This pathway is often favored over a direct aldol-type mechanism because the iminium ion is a more potent electrophile than the corresponding aldehyde.[7]

-

Formation of the Enolate: The basic catalyst (piperidine) deprotonates the active methylene group of isopropyl acetoacetate, creating a resonance-stabilized enolate ion.[8][9]

-

Formation of the Iminium Ion: The piperidine catalyst reacts with the carbonyl group of 3-nitrobenzaldehyde to form a carbinolamine intermediate. This intermediate then eliminates a water molecule to generate a highly electrophilic iminium ion.[5][6] The formation of this iminium ion is often the rate-determining step of the reaction.[5][6]

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and a neutral intermediate.[5][6]

-

Catalyst Regeneration and Dehydration: The intermediate undergoes tautomerization and elimination of the piperidine catalyst and a molecule of water to yield the final α,β-unsaturated product.[2][5][6]

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Experimental Synthesis and Purification Workflow

This protocol is designed for high yield and purity, utilizing a straightforward setup suitable for standard laboratory environments.

Caption: Figure 2: Experimental Workflow.

Detailed Experimental Protocol

Materials and Reagents:

-

3-Nitrobenzaldehyde

-

Isopropyl acetoacetate

-

Isopropanol (IPA)

-

Piperidine

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-nitrobenzaldehyde and isopropyl acetoacetate in a 1:1.1 molar ratio. Use isopropanol as the solvent.[10]

-

Rationale: A slight excess of the active methylene compound can help drive the reaction to completion. Isopropanol is an excellent solvent choice as it is non-reactive under these conditions and is also effective for later recrystallization.[10]

-

-

Catalyst Addition: To the stirring mixture, add catalytic amounts of piperidine and acetic acid. A 1:1 molar ratio of the catalysts is effective.[10]

-

Rationale: Piperidine acts as the base to generate the nucleophilic enolate, while acetic acid protonates the intermediate and facilitates the formation of the iminium ion.[5]

-

-

Reaction Execution: Heat the reaction mixture to approximately 80°C and maintain this temperature for 2-8 hours (typically around 4 hours is sufficient).[10]

-

Rationale: Heating increases the reaction rate. Progress should be monitored by TLC to determine the point of completion (disappearance of the 3-nitrobenzaldehyde spot).

-

-

Crystallization and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool. For optimal crystallization, cool the flask in an ice bath (to between -5°C and 5°C) and allow it to stand overnight.[10]

-

Rationale: The product has lower solubility in cold isopropanol, leading to its precipitation out of the solution, separating it from unreacted starting materials and soluble impurities.

-

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol to remove residual impurities. For higher purity, the crude product can be recrystallized from fresh isopropanol.[10]

-

Drying: Dry the purified white to light-yellow crystalline solid under vacuum to remove any remaining solvent.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical and Chemical Properties

The expected properties of the title compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅NO₅ | [1][11] |

| Molecular Weight | 277.27 g/mol | [1][11] |

| Appearance | White to light-yellow crystalline powder | [12] |

| Melting Point | 88 - 92 °C | [12] |

| CAS Number | 39562-25-9 | [1][11] |

Spectroscopic Analysis

A. ¹H NMR Spectroscopy (Proton NMR) The ¹H NMR spectrum provides definitive information about the electronic environment of protons in the molecule. Expected signals in a CDCl₃ solvent are:

-

δ ~8.3-7.6 ppm (m, 4H): Aromatic protons of the 3-nitrophenyl group. The specific splitting pattern will be complex due to meta and ortho couplings.

-

δ ~7.5 ppm (s, 1H): Vinylic proton (=CH-Ar). Its downfield shift is due to the deshielding effects of the adjacent aromatic ring and carbonyl groups.

-

δ ~5.1 ppm (septet, 1H): Methine proton (-CH-(CH₃)₂) of the isopropyl group. It is split into a septet by the six neighboring equivalent methyl protons.

-

δ ~2.5 ppm (s, 3H): Methyl protons of the acetyl group (-C(O)CH₃). It appears as a singlet as there are no adjacent protons.

-

δ ~1.3 ppm (d, 6H): Methyl protons (-CH-(CH₃)₂) of the isopropyl group. These six protons are equivalent and are split into a doublet by the single methine proton.

B. ¹³C NMR Spectroscopy (Carbon NMR) The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Key expected signals include:

-

δ ~195-205 ppm: Ketone carbonyl carbon (C=O).

-

δ ~165-175 ppm: Ester carbonyl carbon (O-C=O).

-

δ ~140-150 ppm: Aromatic carbons and vinylic carbons.

-

δ ~120-135 ppm: Aromatic carbons.

-

δ ~70 ppm: Methine carbon of the isopropyl group (-CH-).

-

δ ~25-30 ppm: Methyl carbon of the acetyl group (-CH₃).

-

δ ~20-25 ppm: Methyl carbons of the isopropyl group (-(CH₃)₂).

C. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2980-2940 cm⁻¹: Aliphatic C-H stretching (from isopropyl and acetyl groups).

-

~1720-1700 cm⁻¹: Strong C=O stretching from the ester carbonyl.

-

~1680-1660 cm⁻¹: Strong C=O stretching from the α,β-unsaturated ketone.

-

~1600-1580 cm⁻¹: C=C stretching from the alkene and aromatic ring.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric N-O stretching of the nitro group (NO₂).

D. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.

-

Expected m/z: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺ at m/z corresponding to the molecular weight of 277.27.[11]

References

-

J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Wikipedia. Knoevenagel condensation. Retrieved from [Link]

-

Martinez-Araya, J. I. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

-

PubMed. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

-

ACS Publications. (2025, February 16). Coordination Polymers As Catalysts in Knoevenagel Condensations. Crystal Growth & Design. Retrieved from [Link]

-

Taylor & Francis. Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

-

apicule. This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Retrieved from [Link]

-

ResearchGate. (2014, November). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]

-

Pharmaffiliates. This compound. Retrieved from [Link]

- Google Patents. (2011). JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate.

-

Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

- Google Patents. (2012). CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.

-

YouTube. (2018, May 4). Knoevenagel condensation. Retrieved from [Link]

-

YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. youtube.com [youtube.com]

- 10. CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate - Google Patents [patents.google.com]

- 11. This compound | C14H15NO5 | CID 2306882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 39562-25-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Physical and chemical properties of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Calcium Channel Blocker Synthesis

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, a notable organic compound, holds a significant position in the landscape of pharmaceutical synthesis. Primarily recognized as a crucial intermediate, its molecular architecture is pivotal in the construction of dihydropyridine-class calcium channel blockers. Specifically, it serves as a key precursor in the industrial synthesis of widely used antihypertensive agents such as Azelnidipine and Nimodipine[1]. These drugs are essential in the management of hypertension and in preventing cerebral vasospasm, making the study of this intermediate compound a subject of considerable importance to drug development professionals[1].

This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis and characterization, and its pivotal role in medicinal chemistry. The information presented herein is curated to provide researchers and scientists with the technical insights necessary for its effective utilization in a laboratory and developmental setting.

Physicochemical Properties

The compound typically presents as a white to light yellow crystalline powder, a physical characteristic that is indicative of its purity. Its solid state at room temperature necessitates handling as a fine chemical solid in a laboratory environment.

Core Identifiers and Molecular Characteristics

A clear and unambiguous identification of a chemical compound is foundational for scientific discourse and application. The following table summarizes the key identifiers and molecular properties of this compound.

| Property | Value | Source |

| IUPAC Name | propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | [2] |

| Synonyms | Isopropyl 2-(3-nitrobenzylidene)acetoacetate, 2-(3-Nitrobenzylidene)acetoacetic Acid Isopropyl Ester | [3] |

| CAS Number | 39562-25-9 | [4] |

| Molecular Formula | C₁₄H₁₅NO₅ | [2] |

| Molecular Weight | 277.27 g/mol | [2] |

| Physical State | Solid, powder to crystal | |

| Melting Point | 88.0 to 94.8 °C | [5] |

| Storage | Room Temperature (Cool, dark place recommended, <15°C) |

Solubility Profile

The isopropyl ester moiety in the structure of this compound generally enhances its solubility in common organic solvents, a feature that is advantageous for its application in various reaction conditions. While specific quantitative solubility data is not extensively published, a qualitative understanding can be derived from its synthesis and purification procedures, which predominantly utilize organic solvents like isopropanol.

For a more rigorous determination of its solubility, the gravimetric method is recommended. This involves saturating a known volume of a chosen solvent with the compound at a specific temperature, followed by the evaporation of the solvent and weighing the residual solid. This procedure can be repeated across a range of solvents and temperatures to establish a comprehensive solubility profile, which is crucial for optimizing reaction and crystallization conditions.

Chemical Properties and Synthesis

The chemical reactivity of this compound is largely dictated by the interplay of its functional groups: the α,β-unsaturated ketone system, the nitro-substituted aromatic ring, and the ester group.

Synthesis via Knoevenagel Condensation

The primary route for synthesizing this compound is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This process involves the reaction of an active hydrogen compound, in this case, isopropyl acetoacetate, with a carbonyl compound, 3-nitrobenzaldehyde. The reaction is typically catalyzed by a weak base.

Reaction Scheme:

-

Reactants: 3-Nitrobenzaldehyde and Isopropyl Acetoacetate

-

Catalyst: A mixture of a weak base like piperidine and a mild acid such as acetic acid is commonly employed to facilitate the reaction.

-

Solvent: Isopropanol is often used as the solvent, which also allows for straightforward recrystallization of the final product. Other aprotic solvents can also be utilized.

-

Mechanism: The reaction proceeds through the formation of an enolate from isopropyl acetoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde. A subsequent dehydration step yields the α,β-unsaturated product.

Caption: Synthetic pathway via Knoevenagel condensation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methodologies described in the patent literature, aiming for high yield and purity[5][6].

-

Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, charge 3-nitrobenzaldehyde (1.0 equivalent) and isopropyl acetoacetate (1.0 to 1.2 equivalents).

-

Solvent and Catalyst Addition: Add isopropanol as the solvent. To this mixture, add catalytic amounts of piperidine and acetic acid.

-

Reaction Execution: Heat the reaction mixture to a temperature between 60-80°C and maintain for a period of 2 to 8 hours. The progress of the reaction should be monitored using a suitable chromatographic technique such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product often crystallizes out of the solution upon cooling. The solid product is then isolated by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, typically isopropanol, to yield the final product as a crystalline solid[5].

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is typically suitable for this type of analysis.

-

Mobile Phase: A gradient mixture of acetonitrile and water or methanol and water is a common starting point for method development.

-

Detection: The compound can be monitored at a wavelength where the chromophores (the nitrobenzylidene group) exhibit strong absorbance, likely in the UV range.

-

Sample Preparation: A dilute solution of the compound in the mobile phase or a compatible solvent should be prepared.

Structural Characterization

The definitive structure of this compound has been confirmed through single-crystal X-ray diffraction. A study published in Acta Crystallographica provides detailed insights into its three-dimensional conformation[7].

The analysis reveals that the dihedral angle between the plane of the aromatic ring and the enone fragment is approximately 15.33°. This twist is a key feature of its molecular geometry. The crystal structure is further stabilized by weak intermolecular C-H···O interactions, which contribute to the overall packing in the solid state[7].

Caption: Key steps in confirming the compound's structure.

Application in Pharmaceutical Synthesis

The primary and most critical application of this compound is its role as a precursor to dihydropyridine-based calcium channel blockers.

Role in Azelnidipine Synthesis

In the synthesis of Azelnidipine, this intermediate undergoes a condensation reaction with a second key intermediate, 3-amino-1-(diphenylmethyl)azetidine derivative, followed by cyclization to form the dihydropyridine ring system that constitutes the core of the final active pharmaceutical ingredient (API).

Mechanism of Action of Resulting APIs

Azelnidipine and Nimodipine, the final products derived from this intermediate, function by blocking the influx of calcium ions (Ca²⁺) through L-type voltage-gated calcium channels located in the vascular smooth muscle cells. This inhibition of calcium influx leads to the relaxation of these muscle cells, resulting in vasodilation (a widening of blood vessels). The consequence of this vasodilation is a reduction in peripheral vascular resistance, which in turn lowers blood pressure.

Caption: How the final drugs lower blood pressure.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures for chemical reagents. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated area or a fume hood. For detailed safety information, reference to the Safety Data Sheet (SDS) provided by the supplier is essential.

Conclusion

This compound is more than just a chemical compound; it is a critical enabler in the synthesis of life-altering medications. Its well-defined physicochemical properties and the robustness of its synthesis via the Knoevenagel condensation make it a reliable and indispensable tool for medicinal chemists and pharmaceutical scientists. A thorough understanding of its characteristics, as detailed in this guide, is fundamental for its efficient and safe application in the development of next-generation therapies for cardiovascular diseases.

References

-

Deng, P.-F. et al. (2007). Isopropyl 2-(3-nitrobenzylidene)acetoacetate. Acta Crystallographica Section E: Crystallographic Communications, 63(8). Available at: [Link]

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

- Google Patents (n.d.). JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate. Google Patents.

-

Apicule (n.d.). This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. apicule. Available at: [Link]

-

Pharmaffiliates (n.d.). This compound. Pharmaffiliates. Available at: [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. This compound | C14H15NO5 | CID 2306882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isopropyl 2-(3-nitrobenzylidene)acetoacetate | 39562-25-9 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate - Google Patents [patents.google.com]

- 6. JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate CAS number and identifiers.

An In-Depth Technical Guide to Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in the synthesis of important pharmaceutical compounds. It covers the compound's identifiers, chemical properties, synthesis, applications in drug development, and safety considerations, designed to support researchers and scientists in their work.

Core Compound Identification

This compound is a specific organic compound with the CAS number 39562-25-9[1][2][3]. It is also referred to by several synonyms, including Isopropyl 2-(3-nitrobenzylidene)acetoacetate and 2-(3-Nitrobenzylidene)acetoacetic Acid Isopropyl Ester.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in the table below.

| Identifier | Value |

| CAS Number | 39562-25-9[1][2][3] |

| Molecular Formula | C₁₄H₁₅NO₅[1][3] |

| Molecular Weight | 277.27 g/mol [3] |

| IUPAC Name | propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate[2] |

| Canonical SMILES | CC(C)OC(=O)C(=CC1=CC(=CC=C1)[O-])C(=O)C |

| InChI | InChI=1S/C14H15NO5/c1-9(2)20-14(17)13(10(3)16)8-11-5-4-6-12(7-11)15(18)19/h4-9H,1-3H3/b13-8+ |

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder. The melting point is reported to be in the range of 88.0 to 92.0 °C.

Synthesis Protocol: Knoevenagel Condensation

The primary method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (isopropyl acetoacetate) with an aldehyde (3-nitrobenzaldehyde)[4].

Reaction Scheme

Caption: Knoevenagel condensation for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesis based on procedures described in the patent literature[5].

Materials:

-

3-nitrobenzaldehyde

-

Isopropyl acetoacetate

-

Isopropanol (solvent)

-

Piperidine (catalyst)

-

Acetic acid (catalyst)

Procedure:

-

To a reaction vessel, add 3-nitrobenzaldehyde and isopropanol.

-

With stirring, add isopropyl acetoacetate to the mixture.

-

Add a catalytic amount of piperidine and acetic acid.

-

Heat the reaction mixture to a temperature between 60°C and 100°C (a preferred temperature is 80°C) and maintain for 2 to 8 hours (a preferred time is 4 hours)[5].

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is filtered.

-

The filtrate is concentrated under vacuum at 80°C to approximately 2/3 to 3/4 of the original volume.

-

The concentrated solution is then cooled to between -5°C and 5°C with continuous stirring to induce crystallization overnight.

-

The resulting crystals are collected by filtration.

-

The crude product is recrystallized from isopropanol to yield the purified this compound[5].

Rationale: The use of isopropanol as a solvent is a key feature of this protocol, as it is less toxic than other organic solvents like methylbenzene and can improve both the yield and purity of the final product[5]. The piperidine and acetic acid act as catalysts to facilitate the condensation reaction[5].

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of dihydropyridine-class calcium channel blockers, which are widely used in the treatment of hypertension.

Synthesis of Azelnidipine

This compound is a key starting material in the multi-step synthesis of Azelnidipine[2][6]. The synthesis involves a cyclization reaction of this compound with another intermediate, amidino groups acetic acid (1-dibenzo-p-methyl-aza-cyclobutane-3-yl) ester acetate, in the presence of sodium methylate[7].

Caption: Role of the title compound in the synthesis of Azelnidipine.

Synthesis of Nimodipine

Similarly, this compound is an essential precursor in the synthesis of Nimodipine[2]. The process involves a cyclization reaction with isopropyl 3-aminocrotonate[8].

Potential Biological Activity

While the primary application of this compound is as a synthetic intermediate, research into related compounds suggests potential biological activity. A study on (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, a structurally similar molecule, demonstrated significant antibacterial activity against resistant pathogens such as Staphylococcus aureus-MRSA (Sa-MRSA) and Acinetobacter baumannii-Multi Drug Resistant (Ab-MDR)[9]. This suggests that the core chemical scaffold may possess inherent antimicrobial properties worthy of further investigation.

Safety and Handling

Potential Hazards (Inferred):

-

May be harmful if swallowed.

-

May cause skin and eye irritation.

-

May cause respiratory irritation if inhaled.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and well-characterized chemical intermediate. Its straightforward synthesis via Knoevenagel condensation and its critical role in the production of widely used cardiovascular drugs like Azelnidipine and Nimodipine underscore its importance in pharmaceutical chemistry. Further research into the potential biological activities of this compound and its derivatives may open new avenues for drug discovery.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Apicule. (n.d.). This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. Retrieved from [Link]

-

New Drug Approvals. (2021). Azelnidipine. Retrieved from [Link]

- Google Patents. (n.d.). JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate.

- Google Patents. (n.d.). CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.

- Google Patents. (n.d.). CN103509003A - Preparation method of azelnidipine.

- Google Patents. (n.d.). CN103183663A - Preparation method for azelnidipine.

- Google Patents. (n.d.). CN105732484A - Preparation method of Nimodipine.

-

Khan, I., et al. (2018). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Scientific Reports, 8(1), 1-13. Retrieved from [Link]

Sources

- 1. This compound | C14H15NO5 | CID 2306882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apicule.com [apicule.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate - Google Patents [patents.google.com]

- 5. CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate - Google Patents [patents.google.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. CN103509003A - Preparation method of azelnidipine - Google Patents [patents.google.com]

- 8. CN105732484A - Preparation method of Nimodipine - Google Patents [patents.google.com]

- 9. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Designed for researchers and drug development professionals, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide a field-proven perspective on the complete characterization of this compound.

Introduction and Synthesis Context

This compound (C₁₄H₁₅NO₅, Molar Mass: 277.27 g/mol ) is a derivative of acetoacetic acid.[1][2] Its synthesis is typically achieved via a Knoevenagel condensation reaction.[3] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[4][5][6] In this case, 3-nitrobenzaldehyde is reacted with isopropyl acetoacetate in the presence of a catalyst system like piperidine and acetic acid.[7]

Understanding the synthetic route is crucial as it informs the expected structure and potential impurities, which is fundamental for accurate spectroscopic analysis. The reaction mechanism involves the deprotonation of the active methylene group of the isopropyl acetoacetate, followed by a nucleophilic attack on the carbonyl carbon of 3-nitrobenzaldehyde, and subsequent dehydration to yield the α,β-unsaturated product.[5][6]

Caption: Knoevenagel condensation workflow for the synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.25 | s | 1H | Ar-H (on C2) | Deshielded by adjacent NO₂ and proximity to the electron-withdrawing benzylidene group. |

| ~8.15 | d | 1H | Ar-H (on C4) | Deshielded by NO₂ group, ortho coupling to H on C5. |

| ~7.70 | d | 1H | Ar-H (on C6) | Deshielded by proximity to the benzylidene group, ortho coupling to H on C5. |

| ~7.60 | t | 1H | Ar-H (on C5) | Coupled to two ortho protons. |

| ~7.50 | s | 1H | Vinylic-H | Deshielded by conjugation with two carbonyl groups and the aromatic ring. |

| ~5.10 | sept | 1H | -CH(CH₃)₂ | Characteristic septet for an isopropyl methine proton coupled to six equivalent methyl protons. |

| ~2.40 | s | 3H | -C(O)CH₃ | Singlet for the acetyl methyl protons. |

| ~1.30 | d | 6H | -CH(CH₃)₂ | Doublet for the two equivalent methyl groups of the isopropyl ester, coupled to the methine proton. |

Expertise & Experience in Interpretation: The chemical shifts of the aromatic protons are significantly downfield due to the strong electron-withdrawing nature of the nitro group. The singlet at ~8.25 ppm is characteristic of the proton situated between the nitro group and the benzylidene substituent. The vinylic proton's chemical shift at ~7.50 ppm confirms the formation of the C=C double bond from the condensation reaction. The isopropyl group's characteristic septet and doublet pattern is a key identifier for this ester.[8]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of the purified solid compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[9]

-

Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.[10]

-

Acquisition: Acquire the spectrum using a single 90° pulse. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[10]

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides information about their chemical environment. Spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet.[11][12][13]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195.0 | C=O (Ketone) | Ketone carbonyls are highly deshielded. |

| ~165.0 | C=O (Ester) | Ester carbonyls are slightly more shielded than ketone carbonyls. |

| ~148.5 | C-NO₂ | Aromatic carbon directly attached to the nitro group. |

| ~140.0 | Vinylic C (α-C) | Vinylic carbon attached to the carbonyl groups. |

| ~136.0 | Vinylic C (β-C) | Vinylic carbon of the benzylidene group. |

| ~135.0 | Ar-C | Aromatic quaternary carbon. |

| ~130.0 | Ar-CH | Aromatic methine carbon. |

| ~125.0 | Ar-CH | Aromatic methine carbon. |

| ~124.0 | Ar-CH | Aromatic methine carbon. |

| ~70.0 | -CH(CH₃)₂ | Isopropyl methine carbon, deshielded by the ester oxygen. |

| ~26.0 | -C(O)CH₃ | Acetyl methyl carbon. |

| ~21.5 | -CH(CH₃)₂ | Isopropyl methyl carbons. |

Expertise & Experience in Interpretation: The two carbonyl carbons are the most downfield signals, with the ketone carbonyl appearing at a higher chemical shift than the ester carbonyl.[11] The aromatic and vinylic carbons resonate in the 120-150 ppm region. The aliphatic carbons of the isopropyl and acetyl groups are found in the upfield region of the spectrum. The presence of 12 distinct signals would confirm the proposed structure.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 25-50 mg of the compound in ~0.7 mL of CDCl₃.

-

Filtration: Filter the sample as described for ¹H NMR.

-

Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.

-

Acquisition: Acquire the spectrum using a broadband proton-decoupled pulse sequence. A significantly larger number of scans (hundreds to thousands) and a longer relaxation delay (e.g., 2 seconds) are necessary due to the low natural abundance of ¹³C and its longer relaxation times.[12][14]

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15]

Predicted IR Absorption Bands (Thin Solid Film):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 | Medium | Aromatic C-H stretch | Characteristic stretching vibration for sp² C-H bonds. |

| ~2980 | Medium | Aliphatic C-H stretch | Asymmetric and symmetric stretching of sp³ C-H bonds in the isopropyl and methyl groups. |

| ~1720 | Strong, Sharp | C=O stretch (Ester) | Conjugation with the C=C bond lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[1][16] |

| ~1685 | Strong, Sharp | C=O stretch (Ketone) | Conjugation significantly lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[17] |

| ~1600 | Medium | C=C stretch (Alkene & Aromatic) | Stretching vibrations of the carbon-carbon double bonds. |

| ~1525 | Strong, Sharp | Asymmetric NO₂ stretch | One of the two characteristic strong absorptions for a nitro group. |

| ~1350 | Strong, Sharp | Symmetric NO₂ stretch | The second characteristic strong absorption for a nitro group. |

| ~1250 | Strong | C-O stretch (Ester) | Stretching vibration of the ester C-O bond. |

Expertise & Experience in Interpretation: The most diagnostic peaks in the IR spectrum are the strong, sharp absorptions for the two different carbonyl groups and the two nitro group stretches. The conjugation in the α,β-unsaturated keto-ester system is evidenced by the lower-than-expected frequencies for both C=O stretches.[1][18] The presence of both aromatic and aliphatic C-H stretches confirms the overall structure.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[19]

-

Film Deposition: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin, even film of the solid compound on the plate.[19]

-

Background Scan: Place the clean salt plate in the spectrometer and run a background scan to subtract the absorbance of the plate and atmospheric CO₂ and H₂O.[20]

-

Sample Scan: Place the sample-coated plate in the spectrometer and acquire the spectrum.[20]

-

Data Analysis: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[21][22]

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Proposed Fragment | Rationale |

| 277 | [M]⁺˙ | Molecular ion peak. |

| 262 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 232 | [M - OCH(CH₃)₂]⁺ | Loss of the isopropoxy radical.[23] |

| 218 | [M - C₃H₇O]⁺ | Loss of the isopropoxy group. |

| 188 | [M - C₃H₇O - NO]⁺ | Subsequent loss of NO from the nitro group.[24][25] |

| 172 | [M - C₃H₇O - NO₂]⁺ | Loss of NO₂ from the nitro group, a common fragmentation for nitroaromatics.[24][25][26] |

| 43 | [CH₃CO]⁺ | Acylium ion from the acetyl group, often a base peak.[27] |

Expertise & Experience in Interpretation: Under electron ionization (EI), the molecular ion at m/z 277 is expected. Key fragmentation pathways would involve the loss of the isopropoxy group (-OC₃H₇) to give a stable acylium ion.[2][23] The nitro group can undergo characteristic fragmentation by losing NO (30 amu) and NO₂ (46 amu).[24][25][26] The presence of an intense peak at m/z 43, corresponding to the acetyl cation, is also a strong indicator of the proposed structure.[27]

Caption: A simplified predicted fragmentation pathway for the target molecule in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via a direct insertion probe for a solid or via a GC inlet if the compound is sufficiently volatile and thermally stable.[28]

-

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.[25]

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[28][29]

-

Detection: The separated ions are detected, and their abundance is recorded.[21]

-

Data Acquisition: The instrument scans a range of m/z values to generate the mass spectrum.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, grounded in established spectroscopic principles, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen backbone, the IR spectrum confirms the presence of key functional groups (notably the conjugated keto-ester and nitro groups), and mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This multi-faceted spectroscopic approach ensures the unambiguous identification and characterization of this important synthetic intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]

-

TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]

-

Purechemistry. Knoevenagel condensation mechanism and applications. (2023-02-24). [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

apicule. This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. [Link]

-

KPU Pressbooks. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

- Google Patents. CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)

-

Michigan State University, Department of Chemistry. Infrared Spectrometry. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024-12-05). [Link]

-

University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]

-

Morressier. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. (2013-09-12). [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

-

Chem LibreTexts. Carbonyl - compounds - IR - spectroscopy. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

Scribd. 13C NMR Estimation Protocol. [Link]

-

University of Wisconsin-La Crosse. 13-C NMR Protocol for beginners AV-400. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. (2008-07-18). [Link]

-

University of Alberta, Department of Chemistry. NMR Sample Preparation. [Link]

-

PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. (2018-09-28). [Link]

-

YouTube. Lecture 9. Chemical Shift. 1H NMR Chemical Shifts. (2011-12-13). [Link]

-

Wikipedia. Mass spectrometry. [Link]

-

ResearchGate. Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. (2011-03). [Link]

-

ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. [Link]

-

YouTube. How To Run IR Spectroscopy? - Chemistry For Everyone. (2025-01-25). [Link]

-

ResearchGate. (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (2014-04). [Link]

-

Michigan State University, Department of Chemistry. Infrared Spectroscopy. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry. (2023-02-09). [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR: Novice Level, Spectrum 3. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). [Link]

-

KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

-

YouTube. Infrared Spectrometry - Sample Preparation and Instrumentation. (2014-03-11). [Link]

-

University of Rochester, Department of Chemistry. Get a Good 1 H NMR Spectrum. [Link]

-

YouTube. Carbon-13 NMR Spectroscopy. (2019-01-21). [Link]

-

University of Calgary, Department of Chemistry. H NMR Spectroscopy. [Link]

Sources

- 1. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 2. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]

- 5. purechemistry.org [purechemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 9. How To [chem.rochester.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 12. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 13. youtube.com [youtube.com]

- 14. chem.uiowa.edu [chem.uiowa.edu]

- 15. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 17. chem.pg.edu.pl [chem.pg.edu.pl]

- 18. Infrared Spectrometry [www2.chemistry.msu.edu]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. youtube.com [youtube.com]

- 21. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 22. acdlabs.com [acdlabs.com]

- 23. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 24. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. tutorchase.com [tutorchase.com]

- 28. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 29. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]

An In-Depth Technical Guide to 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic Acid (Phthalimidoperoxycaproic Acid - PAP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid, commonly known as Phthalimidoperoxycaproic Acid (PAP). With the molecular formula C14H15NO5, this synthetic organic peroxy acid has garnered significant interest for its unique oxidative properties.[1] Unlike traditional peroxide-based agents, PAP functions via a non-radical oxidation mechanism, offering a higher degree of selectivity and a more favorable safety profile in various applications.[2] This guide delves into the chemical synthesis and characterization of PAP, its mechanism of action, and its established applications in cosmetic dentistry, including a review of clinical efficacy and safety data. Furthermore, it explores the potential relevance of PAP to drug development professionals, considering its utility as a selective oxidizing agent in organic synthesis and the well-documented pharmacological importance of its core phthalimide scaffold.

Introduction

6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid (PAP) is a white, odorless crystalline powder with a molecular weight of 277.27 g/mol .[1][3] It is a synthetic organic peroxy acid that is slightly soluble in water and functions as a potent oxidizing agent.[1] The defining characteristic of PAP is its ability to oxidize substrates without the formation of free radicals, which distinguishes it from conventional oxidizing agents like hydrogen peroxide.[2] This property makes it a gentler and more targeted oxidizing agent, which has led to its primary application as a bleaching agent in consumer products such as teeth whitening formulations and laundry detergents.[1][4]

For the researcher and drug development professional, the interest in PAP extends beyond its current commercial uses. The molecule's phthalimide group is a well-known pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[5][6] Moreover, the peroxy acid functional group offers a unique tool for selective oxidation reactions in complex organic synthesis, a critical aspect of drug discovery and development.[7] This guide will provide an in-depth exploration of PAP, from its fundamental chemistry to its potential applications in a research and development setting.

Chemical Synthesis and Characterization

Synthesis of 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic Acid (PAP)

The primary route for the synthesis of PAP involves the oxidation of its carboxylic acid precursor, 6-(1,3-dioxoisoindol-2-yl)hexanoic acid. The most common method employs the reaction of this precursor with hydrogen peroxide in the presence of a strong acid catalyst, such as sulfuric acid.[2]

Experimental Protocol: Synthesis of 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic Acid

Materials:

-

6-(1,3-dioxoisoindol-2-yl)hexanoic acid

-

Hydrogen peroxide (H₂O₂)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane or other suitable halogenated aliphatic hydrocarbon

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: In a dual-phase system, dissolve 6-(1,3-dioxoisoindol-2-yl)hexanoic acid in a halogenated aliphatic hydrocarbon solvent such as dichloromethane.[8]

-

Oxidation: Add hydrogen peroxide to the mixture, followed by the slow addition of a strong acid catalyst like sulfuric acid, while maintaining the temperature below 40°C to prevent decomposition of the peroxy acid.[8]

-

Reaction Monitoring: Stir the mixture vigorously to ensure efficient reaction between the aqueous and organic phases. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, separate the organic phase.

-

Purification: The crude PAP in the organic phase can be purified by low-temperature crystallization or by solvent removal under vacuum (stripping).[8] For further purification to remove entrapped chlorinated solvents, the crude product can be dissolved in a polar, volatile solvent like ethyl acetate, followed by recrystallization or solvent stripping.[8]

-

Drying: Dry the purified crystals under vacuum to yield 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid.

Caption: Synthesis of PAP via oxidation of its carboxylic acid precursor.

Spectroscopic Characterization

The structural elucidation and purity assessment of PAP are typically performed using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of PAP is expected to show characteristic absorption bands for the phthalimide and peroxy acid functional groups. The five-membered imide ring typically exhibits two significant peaks between 1710 cm⁻¹ and 1770 cm⁻¹.[9] The presence of the peroxy group can be confirmed by a characteristic peak in the range of 880–900 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide detailed information about the different types of protons and their chemical environments within the PAP molecule.

-

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule, confirming the presence of the carbonyl carbons of the imide and the peroxy acid, as well as the aromatic and aliphatic carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of PAP and to study its fragmentation pattern, which can further confirm its structure. The expected molecular ion peak would correspond to its molecular weight of 277.27 g/mol .[3]

Mechanism of Action: A Non-Radical Approach to Oxidation

The primary mechanism of action for PAP as an oxidizing agent is through epoxidation, which involves the direct transfer of an oxygen atom to a substrate.[2] This is in stark contrast to traditional bleaching agents like hydrogen peroxide, which generate highly reactive and non-selective free radicals.[2]

The non-radical pathway of PAP is particularly effective in oxidizing molecules with conjugated double bonds, which are common in chromophores (the parts of molecules responsible for color).[2] The PAP molecule acts as an oxygen transfer agent, delivering an oxygen atom directly to a carbon-carbon double bond within the chromogen. This reaction breaks one of the bonds in the double bond to form a three-membered ring structure called an epoxide.[2] The disruption of the conjugated system alters the molecule's ability to absorb light, resulting in decolorization.[2]

This targeted, non-radical mechanism is the primary reason for the reduced incidence of side effects such as tooth sensitivity and enamel alteration observed with PAP-based teeth whitening products compared to their peroxide-based counterparts.[2]

Caption: Mechanism of PAP oxidation of chromogens via epoxidation.

Applications

Cosmetic Dentistry: Teeth Whitening

The most well-documented application of PAP is in the field of cosmetic dentistry as an active ingredient in teeth whitening products.[4] Its non-radical oxidation mechanism provides an effective and safer alternative to traditional hydrogen peroxide-based whiteners.

Clinical Efficacy and Safety:

Several studies have demonstrated the efficacy and safety of PAP-based teeth whitening formulations.

| Study Parameter | PAP-based Formulation | Hydrogen Peroxide (HP) based Formulation | Reference |

| Whitening Efficacy | Significant improvement in tooth shade. | Effective, but may require longer treatment times for comparable results at low concentrations. | [4] |

| Enamel Microhardness | No reduction or slight increase in surface microhardness. | Can cause a reduction in surface microhardness. | [4] |

| Enamel Erosion | Did not cause enamel erosion. | Can cause enamel erosion. | [4] |

| Tooth Sensitivity | Lower incidence of tooth sensitivity. | Higher incidence of tooth sensitivity. | [4] |

These findings highlight the advantages of PAP in providing effective teeth whitening with a superior safety profile, particularly in terms of preserving enamel integrity and minimizing tooth sensitivity.

Relevance to Drug Development Professionals

While PAP itself is not a therapeutic agent, its chemical properties and structural components are highly relevant to the field of drug development.

4.2.1. Selective Oxidizing Agent in Organic Synthesis:

The ability of PAP to perform selective oxidations without generating free radicals makes it a valuable reagent in organic synthesis.[7] In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), protecting group strategies are often employed to prevent unwanted side reactions. The mild and selective nature of PAP could potentially be exploited in synthetic routes where sensitive functional groups need to be preserved while a specific oxidation is required. Peroxy acids, in general, are used in various synthetic transformations, including the Baeyer-Villiger oxidation, which converts ketones to esters, and the epoxidation of alkenes.[9]

4.2.2. The Phthalimide Scaffold in Medicinal Chemistry:

The phthalimide moiety within the PAP structure is a privileged scaffold in medicinal chemistry.[5] Phthalimide and its derivatives have been shown to possess a wide range of biological activities, including:

The presence of the phthalimide group in PAP suggests that it could serve as a starting material or intermediate for the synthesis of novel phthalimide-containing compounds with potential therapeutic applications.[7] The functionalization of the phthalimide ring or the modification of the caproic acid chain could lead to the development of new chemical entities for drug discovery programs.[5]

Safety and Handling

PAP is classified as an oxidizer and can cause skin, eye, and respiratory tract irritation.[10] It is a combustible solid, and its harmful combustion products include carbon monoxide and carbon dioxide.[10] From an environmental perspective, it may be harmful to aquatic life, although it is considered biodegradable.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid (PAP) is a versatile organic compound with a unique non-radical oxidation mechanism. Its primary application in teeth whitening demonstrates its efficacy and superior safety profile compared to traditional peroxide-based agents. For researchers and drug development professionals, PAP presents opportunities as a selective oxidizing agent in organic synthesis and as a scaffold for the development of novel phthalimide-based therapeutic agents. Further research into its synthetic applications and the biological activity of its derivatives could unlock new avenues in medicinal chemistry and materials science.

References

[7] Phthalimidoperoxycaproic Acid (PAP) as a Versatile Chemical Intermediate. (2025, November 7). Chembuyers. Retrieved from [Link]

[5] Doraghi, F., Morshedsoloukab, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22809-22827. [Link]

[6] The Power of Phthalimide in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

[11] Li, J., Zheng, Q., & Dömling, A. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Letters, 26(4), 829–833. [Link]

[12] Singh, G., Kumar, S., & Singh, P. (2020). Organocatalyzed Synthesis of Highly Functionalized Phthalimides via Diels–Alder Reaction Employing Two Dienophiles. The Journal of Organic Chemistry, 85(22), 14853–14862. [Link]

[4] Pascolutti, M., & de Oliveira, D. (2021). A Radical-Free Approach to Teeth Whitening. Dentistry Journal, 9(12), 148. [Link]

[13] Phthalimidoperoxycaproic acid. (2018, May 16). SIELC Technologies. Retrieved from [Link]

[3] Phthalimidoperoxycaproic acid. (n.d.). PubChem. Retrieved from [Link]

[1] Phthalimidoperoxycaproic acid. (n.d.). Wikipedia. Retrieved from [Link]

[14] phthalimidoperoxycaproic acid. (n.d.). Wikidata. Retrieved from [Link]

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). (n.d.). Human Metabolome Database. Retrieved from [Link]

[15] Yun, L., Ruying, J., Yue, S., & Jianhua, L. (1999). Synthesis and Application of Phthalimidoperoxycaproic Acid. Semantic Scholar. Retrieved from [Link]

[2] Phthalimidoperoxycaproic acid. (n.d.). Grokipedia. Retrieved from [Link]

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved from [Link]

[16] 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0255233). (n.d.). Human Metabolome Database. Retrieved from [Link]

[17] 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107). (n.d.). Human Metabolome Database. Retrieved from [Link]

[18] PHTHALIMIDOPEROXYCAPROIC ACID. (n.d.). precisionFDA. Retrieved from [Link]

[19] 13 C NMR spectrum of phthalimide analog. (n.d.). ResearchGate. Retrieved from [Link]

[20] Li, J., Zheng, Q., & Dömling, A. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Synfacts, 20(04), 0375. [Link]

[21] Phthalimide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

[8] Process for purifying phthalimidoperoxycaproic acid (PAP) which removes chlorinated solvent impurities from it. (1993). Google Patents. Retrieved from

[22] PHTHALIMIDOPEROXYCAPROIC ACID. (n.d.). EWG Skin Deep. Retrieved from [Link]

[23] 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid. (n.d.). EAST CHEMSOURCES LIMITED. Retrieved from [Link]

[24] Gwarda, R., & Albrecht, A. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3189. [Link]

Sources

- 1. Phthalimidoperoxycaproic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Phthalimidoperoxycaproic acid | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. EP0556769A1 - Process for purifying phthalimidoperoxycaproic acid (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]

- 9. Phthalimidoperoxycaproic Acid (PAP) [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Phthalimidoperoxycaproic acid | SIELC Technologies [sielc.com]

- 14. phthalimidoperoxycaproic acid - Wikidata [wikidata.org]

- 15. Synthesis and Application of Phthalimidoperoxycaproic Acid | Semantic Scholar [semanticscholar.org]

- 16. hmdb.ca [hmdb.ca]

- 17. hmdb.ca [hmdb.ca]

- 18. GSRS [precision.fda.gov]

- 19. researchgate.net [researchgate.net]

- 20. Exploring Phthalimide as the Acid Component in the Passerini Reaction [organic-chemistry.org]

- 21. spectrabase.com [spectrabase.com]

- 22. ewg.org [ewg.org]

- 23. 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid, CasNo.128275-31-0 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 24. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.

An In-Depth Technical Guide on Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern synthetic chemistry. The document details its fundamental chemical and physical properties, outlines a robust and reproducible synthesis protocol, and discusses its significant applications, particularly within the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this compound.

Core Compound Identification and Properties

This compound is a solid organic compound that serves as a critical building block in multi-step syntheses. Its molecular architecture, featuring a nitro-substituted aromatic ring and a β-ketoester functionality, makes it a versatile precursor for a range of complex target molecules.

A summary of its key properties is provided in the table below for quick reference.

| Identifier | Value |

| Chemical Formula | C₁₄H₁₅NO₅ |

| Molecular Weight | 277.27 g/mol [1][2] |

| CAS Number | 39562-25-9[3][4][5] |

| IUPAC Name | propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate[6] |

| Common Synonyms | Isopropyl 2-(3-nitrobenzylidene)acetoacetate[3][6], 2-(3-Nitrobenzylidene)-3-oxobutanoic Acid Isopropyl Ester[4] |

| Physical Appearance | White to light yellow powder or crystals |

| Melting Point | 88.0 to 92.0 °C |

| Predicted Boiling Point | 404.9 ± 35.0 °C[1] |

Synthesis Pathway and Experimental Protocol

The predominant method for synthesizing this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is highly efficient for this transformation. The causality behind this choice lies in the acidic nature of the α-hydrogen in isopropyl acetoacetate, which is readily deprotonated by a weak base, forming a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.

Reaction Scheme Visualization

The following diagram illustrates the synthetic pathway from the starting materials to the final product.

Caption: Knoevenagel condensation for the synthesis of the target compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is a self-validating system, designed for high yield and purity. It is based on methodologies reported in the chemical literature.[7][8]

-

Reagent Preparation & Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzaldehyde (1.0 eq) and isopropyl acetoacetate (1.1 eq).

-

Add isopropanol as the solvent, ensuring all reactants are fully dissolved. The use of isopropanol is advantageous due to its lower toxicity compared to other solvents like toluene.[8]

-

-

Catalyst Introduction:

-

Introduce a catalytic amount of piperidine and acetic acid (a 1:1 molar ratio is effective) to the reaction mixture.[8] This combination acts as an efficient basic catalyst system for the condensation.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.[8] The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 hours).[8]

-

-

Product Isolation and Crystallization:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to about one-third of its original volume.

-

Cool the concentrated solution to between -5 and 5 °C while stirring to induce crystallization. Allow it to stand overnight for complete precipitation.[8]

-

-

Purification and Validation:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crystals with a small amount of cold isopropanol to remove any residual impurities.

-

Recrystallize the crude product from hot isopropanol to yield the final product with high purity (>98%).

-

The purity can be confirmed by Gas Chromatography (GC) and the structure verified by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Significance in Pharmaceutical Drug Development

This compound is not an end product in itself but rather a crucial intermediate in the synthesis of high-value Active Pharmaceutical Ingredients (APIs).[6]

Its most prominent application is in the manufacturing of dihydropyridine-class calcium channel blockers, such as Azelnidipine and Nimodipine .[6] These drugs are essential for the treatment of hypertension and cerebrovascular disorders.[6] The nitrobenzylidene moiety of the intermediate is a key pharmacophore that is incorporated into the final drug structure.

Synthetic Workflow in API Manufacturing

The logical flow from the intermediate to the final API is depicted below.

Caption: General workflow from the intermediate to the final API.

Conclusion

This compound is a compound of significant industrial and scientific interest. Its well-defined properties and established synthesis protocols make it a reliable and essential building block in the development of life-saving medications. This guide provides the necessary technical information for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 2-(3-Nitrobenzylidene)-3-oxobutanoic Acid Isopropyl Ester, min 98%, 1 gram. Retrieved from [Link]

-

apicule. (n.d.). This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. Retrieved from [Link]

- Google Patents. (2011). JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate.

- Google Patents. (2012). CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.

Sources

- 1. (E)-Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate CAS#: 118431-04-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. calpaclab.com [calpaclab.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. apicule.com [apicule.com]

- 7. JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate - Google Patents [patents.google.com]

- 8. CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate - Google Patents [patents.google.com]

A Technical Guide to the Solubility Profile of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a key organic intermediate with the chemical formula C₁₄H₁₅NO₅ and a molecular weight of approximately 277.28 g/mol [1][2]. Identified by its CAS Number 39562-25-9, this compound serves as a critical starting material in the synthesis of active pharmaceutical ingredients (APIs), notably dihydropyridine-class calcium channel blockers such as Azelnidipine and Nimodipine, which are used to treat hypertension and cerebrovascular disorders[3].

Understanding the solubility profile of this intermediate is paramount for optimizing reaction conditions, developing purification strategies (like crystallization), and formulating subsequent products[4][5]. Inefficient dissolution can lead to poor yields, side reactions, and difficulties in downstream processing. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework and detailing robust experimental protocols for its determination.

Theoretical Principles of Solubility

The extent to which a solute dissolves in a solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. Achieving a stable thermodynamic equilibrium is the basis of the dissolution process[6].

"Like Dissolves Like": A Qualitative Approach

The adage "like dissolves like" provides a foundational, qualitative rule for predicting solubility. It suggests that substances with similar polarities are more likely to be miscible[7][8].

-

Polar Solvents: These solvents (e.g., water, ethanol) have significant partial charges and high dielectric constants. They are effective at dissolving polar solutes and ionic compounds.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and are better at dissolving nonpolar solutes through weaker van der Waals forces.